N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide
Description
N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide is a heterocyclic compound that features a pyrazole ring fused with a phenyl group and a benzamide moiety
Properties
CAS No. |
648430-57-3 |
|---|---|
Molecular Formula |
C22H19N3O |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H19N3O/c26-22(18-9-5-2-6-10-18)23-19-13-11-17(12-14-19)21-15-20(24-25-21)16-7-3-1-4-8-16/h1-14,20,24H,15H2,(H,23,26) |
InChI Key |
XXZHUXYCHRSTCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-(4-aminophenyl)prop-2-en-1-one with hydrazine hydrate in the presence of acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives.
Scientific Research Applications
N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrazole ring is known to interact with various biological pathways, influencing processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide: Shares a similar pyrazole structure but with different substituents.
3-Amino-4,5-dihydro-1-phenylpyrazole: Another pyrazole derivative with an amino group instead of a benzamide moiety
Uniqueness
N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzamide moiety enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Biological Activity
N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide, commonly referred to as compound 1, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C22H19N3O
- Molecular Weight : 341.41 g/mol
- CAS Number : 64895-20-1
The biological activity of compound 1 is primarily attributed to its ability to interact with various biological targets, influencing pathways related to inflammation, cancer proliferation, and neuroprotection. The presence of the pyrazole moiety is crucial for its activity, as it has been associated with multiple pharmacological effects.
Biological Activities
-
Anticancer Activity :
- Several studies have reported that compound 1 exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown potent inhibition of cell proliferation in HeLa (cervical cancer) and HepG2 (liver cancer) cells with IC50 values indicating effective concentration ranges for therapeutic use .
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
The SAR studies highlight that the substitution pattern on the pyrazole ring and the phenyl groups significantly influences the biological activity of compound 1. Variations in substituents can lead to changes in potency and selectivity towards specific biological targets.
| Substituent | Effect on Activity |
|---|---|
| Phenyl group | Enhances anticancer activity |
| Alkyl substitutions | Modulate anti-inflammatory properties |
| Halogenated groups | Can increase binding affinity to target proteins |
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives, including compound 1, evaluated their cytotoxicity against a panel of cancer cell lines. The results indicated that compound 1 had an IC50 value of approximately 12 µM against HeLa cells, showing promising anticancer potential compared to standard chemotherapeutics .
Case Study 2: Neuroprotection
In vivo studies using a mouse model of Alzheimer's disease demonstrated that administration of compound 1 resulted in a significant reduction in amyloid plaque formation and improved cognitive functions. These findings suggest that compound 1 may have therapeutic implications for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
